2,3,5-Trimethylbenzaldehyde
Overview
Description
2,3,5-Trimethylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, where three of the hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 5 positions. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2,3,5-trimethylbenzene using a Vilsmeier-Haack reaction. This reaction typically involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,3,5-trimethyltoluene. This process uses catalysts such as cobalt or manganese salts and operates under elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 2,3,5-Trimethylbenzoic acid.
Reduction: 2,3,5-Trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3,5-Trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the manufacture of fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3,5-trimethylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. In biological systems, it can interact with nucleophiles such as amino acids and proteins, potentially leading to the formation of Schiff bases.
Comparison with Similar Compounds
2,4,5-Trimethylbenzaldehyde: Another trimethyl-substituted benzaldehyde with similar properties but different substitution pattern.
3,4,5-Trimethylbenzaldehyde: Differing in the positions of the methyl groups, leading to variations in reactivity and applications.
Uniqueness: 2,3,5-Trimethylbenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for creating specific molecular architectures.
Properties
IUPAC Name |
2,3,5-trimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)9(3)10(5-7)6-11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWUMMPVFEBNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561846 | |
Record name | 2,3,5-Trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-71-5 | |
Record name | 2,3,5-Trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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